![molecular formula C12H20N2O2 B14762339 tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chiral compound with significant applications in the field of medicinal chemistry. This compound is known for its unique structural features, which include a hexahydrocyclopenta[c]pyrrole core and a tert-butyl ester group. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Oxidation Reaction: Starting from (3aR,7aS)-N-Boc-3A,4,7,7A-tetrahydroisoindole, an oxidation reaction is performed using potassium permanganate and tetrabutylammonium bromide in a suitable solvent such as water or acetone to obtain an intermediate.
Cyclization Reaction: The intermediate undergoes a cyclization reaction in the presence of acetic anhydride and potassium fluoride to form a hexahydrocyclopenta[c]pyrrole derivative.
Reductive Amination: The hexahydrocyclopenta[c]pyrrole derivative is then subjected to reductive amination using N-methylbenzylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Hydrogenation and Salt Formation: Finally, the product is hydrogenated in the presence of a palladium catalyst and methanesulfonic acid to yield (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of cost-effective raw materials, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include substituted hexahydrocyclopenta[c]pyrrole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
Compared to similar compounds, (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate stands out due to its high stability and reactivity. Its unique structural features make it a versatile intermediate in the synthesis of various pharmaceuticals, providing advantages in terms of yield, purity, and ease of handling .
Eigenschaften
Molekularformel |
C12H20N2O2 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h4,8-9H,5-7,13H2,1-3H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
FQNLIKBCVNXITL-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(=C[C@H]2C1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC(=CC2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


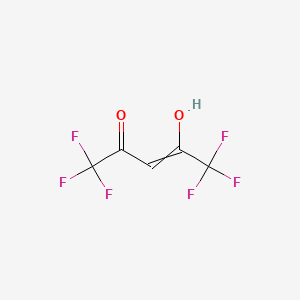
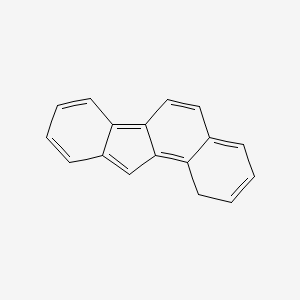
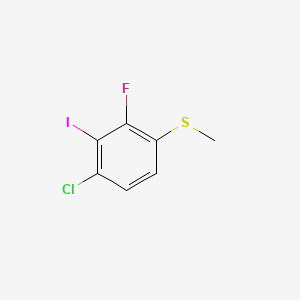
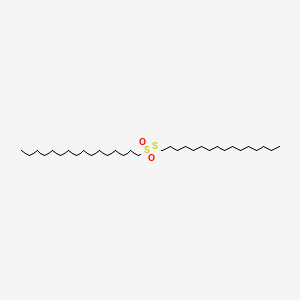
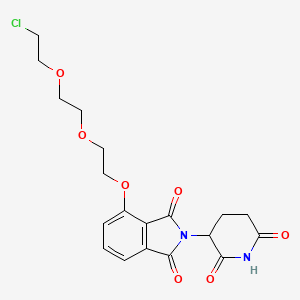



![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
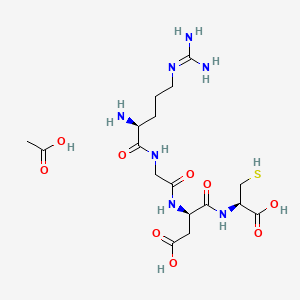
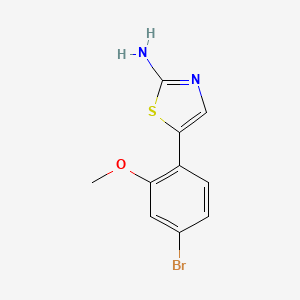
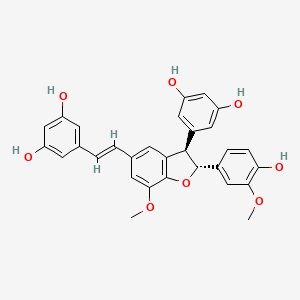
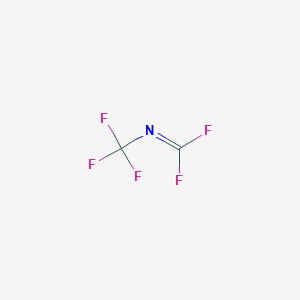
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
